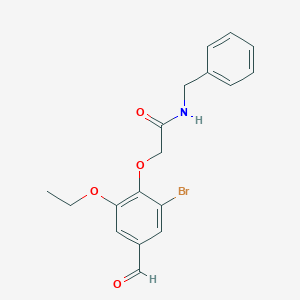![molecular formula C24H19N3O3 B307649 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate](/img/structure/B307649.png)
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is a chemical compound that belongs to the class of pyrazole-based molecules. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
Wissenschaftliche Forschungsanwendungen
2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate has been studied for its potential applications in various scientific research fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to exhibit potent antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for the development of novel therapeutics.
Wirkmechanismus
The mechanism of action of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways and cellular processes. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. It also exhibits potent antioxidant activity by scavenging reactive oxygen species and protecting cells from oxidative damage.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. It also exhibits anti-inflammatory effects by reducing the production of cytokines and chemokines. Additionally, it has been shown to protect cells from oxidative damage and enhance cellular antioxidant defenses.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate in lab experiments is its potent antioxidant and anti-inflammatory properties, which make it a useful tool for studying various cellular processes and disease states. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate. One area of research could focus on the development of novel analogs with improved pharmacological properties and reduced toxicity. Another potential direction could involve the investigation of the compound's effects on various disease states, such as neurodegenerative diseases and cardiovascular disease. Additionally, the compound's potential as a therapeutic agent for cancer and other diseases could be further explored.
Synthesemethoden
The synthesis of 2-[2-(1-acetyl-3-phenyl-1H-pyrazol-4-yl)vinyl]-8-quinolinyl acetate involves the reaction of 1-acetyl-3-phenyl-1H-pyrazole-4-carbaldehyde with 8-hydroxyquinoline in the presence of acetic acid and a suitable solvent. The reaction is typically carried out under reflux conditions for several hours, and the resulting product is purified by column chromatography or recrystallization.
Eigenschaften
Molekularformel |
C24H19N3O3 |
|---|---|
Molekulargewicht |
397.4 g/mol |
IUPAC-Name |
[2-[(E)-2-(1-acetyl-3-phenylpyrazol-4-yl)ethenyl]quinolin-8-yl] acetate |
InChI |
InChI=1S/C24H19N3O3/c1-16(28)27-15-20(23(26-27)18-7-4-3-5-8-18)12-14-21-13-11-19-9-6-10-22(24(19)25-21)30-17(2)29/h3-15H,1-2H3/b14-12+ |
InChI-Schlüssel |
WUSGTEYLHYLBEJ-WYMLVPIESA-N |
Isomerische SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)/C=C/C3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
Kanonische SMILES |
CC(=O)N1C=C(C(=N1)C2=CC=CC=C2)C=CC3=NC4=C(C=CC=C4OC(=O)C)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[7-Butanoyl-3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-4-chloro-6-methoxyphenyl butanoate](/img/structure/B307567.png)
![2-Chloro-4-[3-(ethylsulfanyl)-7-propanoyl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenyl propanoate](/img/structure/B307569.png)
![methyl 2-(2-chloro-4-isopropoxy-5-methoxybenzylidene)-5-(4-hydroxy-3-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B307571.png)
![3-[(4E)-4-[[2,3-dibromo-5-ethoxy-4-(2-ethoxy-2-oxoethoxy)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid](/img/structure/B307572.png)
![2-[4-bromo-2-(1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]-N-phenylacetamide](/img/structure/B307573.png)
![(5E)-5-[(3-ethoxy-5-iodo-4-propoxyphenyl)methylidene]-2-(naphthalen-1-ylamino)-1,3-thiazol-4-one](/img/structure/B307574.png)
![6-(3-ethoxy-4-hydroxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307575.png)


![6-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-6,8,9,10-tetrahydrobenzo[c]phenanthridin-7(5H)-one](/img/structure/B307585.png)
![2-{4-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2-methoxyphenoxy}-N-phenylacetamide](/img/structure/B307586.png)
![7-Butyryl-3-(methylthio)-6-pyridin-2-yl-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307589.png)

![7-Butyryl-6-[5-(4-chlorophenyl)-2-furyl]-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B307592.png)